molecular formula C19H29BrO3 B11942376 5-Bromo-2-(dodecyloxy)benzoic acid CAS No. 62176-21-0

5-Bromo-2-(dodecyloxy)benzoic acid

Cat. No.: B11942376
CAS No.: 62176-21-0
M. Wt: 385.3 g/mol
InChI Key: CPEOGJUTJBLENM-UHFFFAOYSA-N
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Description

5-Bromo-2-(dodecyloxy)benzoic acid is a benzoic acid derivative substituted with a bromine atom at position 5 and a dodecyloxy (C₁₂H₂₅O) group at position 2.

Properties

CAS No.

62176-21-0

Molecular Formula

C19H29BrO3

Molecular Weight

385.3 g/mol

IUPAC Name

5-bromo-2-dodecoxybenzoic acid

InChI

InChI=1S/C19H29BrO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

CPEOGJUTJBLENM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dodecyloxy)benzoic acid typically involves the bromination of 2-(dodecyloxy)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dodecyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(dodecyloxy)benzoic acid is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dodecyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dodecyloxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

5-Bromo-2-chlorobenzoic Acid

  • Structure : Chlorine substituent at position 2.
  • Properties : Smaller and more electronegative than dodecyloxy, leading to higher acidity (pKa ~2.5–3.0) and lower lipophilicity (logP ~2.3) compared to the target compound .
  • Applications : Widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in coupling reactions .

5-Bromo-2-(phenylamino)benzoic Acid

  • Structure: Phenylamino (-NHPh) group at position 2.
  • Properties : Exhibits intramolecular N–H⋯O hydrogen bonding and a dihedral angle of 45.74° between aromatic rings, influencing crystal packing .
  • Applications : Studied for its solid-state interactions but lacks the surfactant properties imparted by the dodecyloxy chain.
  • Contrast : The dodecyloxy substituent increases molecular weight (~385 g/mol vs. ~292 g/mol) and logP (~6.5 vs. ~3.0), favoring micelle formation .

5-Bromo-2-methoxybenzoic Acid

  • Structure : Methoxy (-OCH₃) group at position 2.
  • Properties : Lower hydrophobicity (logP ~2.1) and smaller steric bulk compared to dodecyloxy.
  • Contrast: The dodecyloxy chain’s 12-carbon tail drastically alters solubility profiles, requiring non-polar solvents for dissolution.

5-Bromo-2-(trifluoromethoxy)benzoic Acid

  • Structure : Trifluoromethoxy (-OCF₃) group at position 2.
  • Properties : Strong electron-withdrawing effects increase acidity (pKa ~1.5–2.0) and reduce metabolic stability .
  • Applications : Valued in medicinal chemistry for its resistance to enzymatic degradation.
  • Contrast : The dodecyloxy group’s electron-donating nature may reduce reactivity in electrophilic substitutions but enhance compatibility with lipid membranes .

5-Bromo-2-iodobenzoic Acid

  • Structure : Iodo substituent at position 2.
  • Properties : High molecular weight (356.97 g/mol) and polarizability due to iodine .
  • Applications : Used in radioimaging and cross-coupling reactions.

Key Data Comparison

Compound Substituent (Position 2) Molecular Weight (g/mol) logP (Estimated) Key Applications
5-Bromo-2-(dodecyloxy)benzoic acid C₁₂H₂₅O ~385 ~6.5 Surfactants, drug delivery
5-Bromo-2-chlorobenzoic acid Cl 235.46 ~2.3 Pharmaceutical intermediates
5-Bromo-2-(phenylamino)benzoic acid -NHPh 292.14 ~3.0 Crystal engineering
5-Bromo-2-methoxybenzoic acid -OCH₃ 230.05 ~2.1 Organic synthesis
5-Bromo-2-(trifluoromethoxy)benzoic acid -OCF₃ 285.01 ~3.5 Medicinal chemistry

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